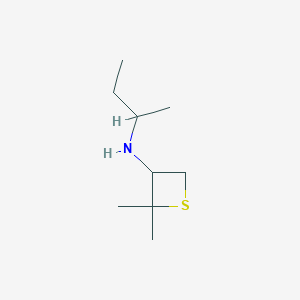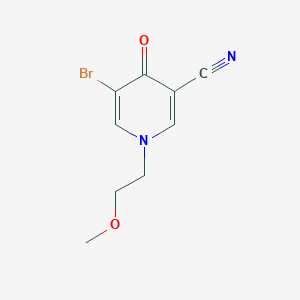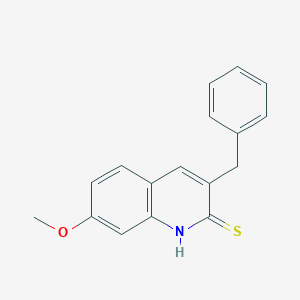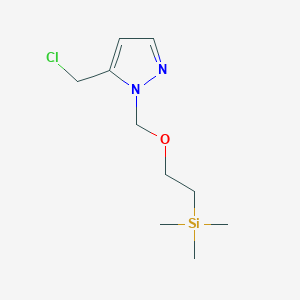
5-(Chloromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with a chloromethyl group and a trimethylsilyl-ethoxymethyl group
Vorbereitungsmethoden
The synthesis of 5-(Chloromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the chloromethyl group: This step involves the chloromethylation of the pyrazole ring, which can be carried out using formaldehyde and hydrochloric acid.
Attachment of the trimethylsilyl-ethoxymethyl group: This step involves the reaction of the chloromethylated pyrazole with 2-(trimethylsilyl)ethanol in the presence of a base such as sodium hydride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
5-(Chloromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction reactions: The compound can undergo reduction reactions to remove or modify functional groups.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The trimethylsilyl-ethoxymethyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(Chloromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole include:
5-(Chloromethyl)-1H-pyrazole: Lacks the trimethylsilyl-ethoxymethyl group, making it less soluble and stable.
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.
5-(Bromomethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H19ClN2OSi |
|---|---|
Molekulargewicht |
246.81 g/mol |
IUPAC-Name |
2-[[5-(chloromethyl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C10H19ClN2OSi/c1-15(2,3)7-6-14-9-13-10(8-11)4-5-12-13/h4-5H,6-9H2,1-3H3 |
InChI-Schlüssel |
CIGNDLFMLOQDJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCOCN1C(=CC=N1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13004829.png)

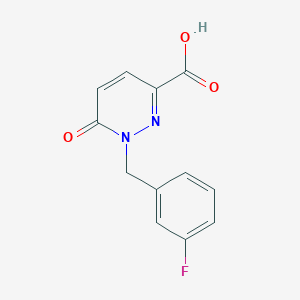
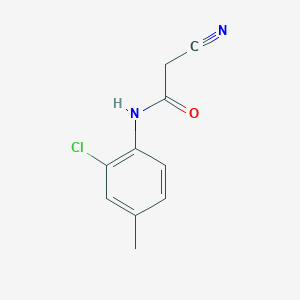

![3-(2,4-dioxo-1H-pyrrolo[2,1-f][1,2,4]triazin-3-yl)propanoic acid](/img/structure/B13004840.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylicacid](/img/structure/B13004842.png)
![2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride](/img/structure/B13004858.png)
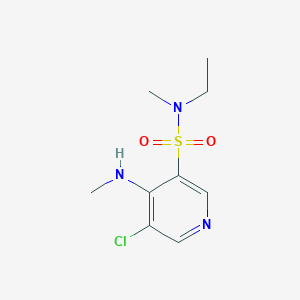
![Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate](/img/structure/B13004877.png)

